4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Catalog No.
S6762634
CAS No.
2640865-69-4
M.F
C20H24N2O3
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-...

CAS Number

2640865-69-4

Product Name

4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

IUPAC Name

(3-methoxyphenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H24N2O3/c1-15-13-21-9-6-19(15)25-14-16-7-10-22(11-8-16)20(23)17-4-3-5-18(12-17)24-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3

InChI Key

HGIYKFMVSUEGLZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by its complex molecular structure, which includes a pyridine ring substituted with a methoxy group and a piperidine moiety. The chemical formula for this compound is C18H24N2O3C_{18}H_{24}N_2O_3, and it has a molecular weight of approximately 316.4 g/mol. The compound features a 3-methylpyridine core, which is functionalized with a methoxy group and a piperidine derivative that contains a 3-methoxybenzoyl substituent. This unique structure suggests potential for various biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can be attributed to the presence of multiple functional groups. Key reactions may include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The methoxy group can participate in esterification reactions, particularly with carboxylic acids.
  • Reduction Reactions: The carbonyl group in the benzoyl moiety can undergo reduction to form alcohols or other derivatives.

These reactions are significant in the context of synthesizing derivatives or modifying the compound for enhanced biological activity.

  • Antidepressant Activity: Many piperidine derivatives are known for their effects on neurotransmitter systems.
  • Analgesic Properties: The presence of piperidine and methoxy groups may contribute to pain relief mechanisms.
  • Antineoplastic Effects: Some related compounds have shown promise in cancer treatment through modulation of signaling pathways.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can be approached through several synthetic routes:

  • Starting Materials: Begin with commercially available 3-methylpyridine and piperidin-4-one.
  • Formation of Piperidine Derivative: React piperidin-4-one with 3-methoxybenzoyl chloride to form the corresponding piperidine derivative.
  • Methoxylation: Introduce the methoxy group at the appropriate position on the pyridine ring using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: Employ chromatographic techniques to purify the final product.

This synthetic pathway highlights the versatility of functional group transformations in organic synthesis.

4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine may find applications in various fields:

  • Pharmaceutical Development: Potential use as a lead compound for developing new medications targeting neurological disorders or pain management.
  • Chemical Research: Useful in studies exploring structure-activity relationships within piperidine and pyridine derivatives.
  • Material Science: Possible applications in creating novel materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine could focus on:

  • Receptor Binding Assays: Investigating interactions with neurotransmitter receptors, such as serotonin or dopamine receptors, to assess potential psychoactive effects.
  • Enzyme Inhibition Tests: Evaluating its ability to inhibit specific enzymes related to pain pathways or cancer progression.

These studies are essential for understanding the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural similarities with 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridineStructureContains a simpler piperidine substitution without the benzoyl moiety
(1-(4-Methoxybenzyl)piperidin-4-yl)methanolStructureFeatures a methanol substituent instead of a pyridine ring
N-[1-(2-Methoxyphenethyl)-4-piperidyl]propionamideNot availableExhibits similar piperidine characteristics but lacks methyl substitution on pyridine

Uniqueness

The uniqueness of 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine lies in its dual functionality provided by both the methoxylated pyridine and the benzoylated piperidine, potentially offering distinct pharmacological profiles not present in simpler analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

340.17869263 g/mol

Monoisotopic Mass

340.17869263 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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